molecular formula C11H6Cl2O3 B11113248 2,4-Dichlorophenyl furan-2-carboxylate

2,4-Dichlorophenyl furan-2-carboxylate

Cat. No.: B11113248
M. Wt: 257.07 g/mol
InChI Key: RFTYAVARZFBUHQ-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl furan-2-carboxylate typically involves the reaction of 2,4-dichlorophenol with furan-2-carboxylic acid. One common method includes the esterification of furan-2-carboxylic acid with 2,4-dichlorophenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific details on industrial production methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl furan-2-carboxylate largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorophenyl furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the furan ring and the dichlorophenyl group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H6Cl2O3

Molecular Weight

257.07 g/mol

IUPAC Name

(2,4-dichlorophenyl) furan-2-carboxylate

InChI

InChI=1S/C11H6Cl2O3/c12-7-3-4-9(8(13)6-7)16-11(14)10-2-1-5-15-10/h1-6H

InChI Key

RFTYAVARZFBUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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